molecular formula C7H15NO B3060592 (R)-1-(Piperidin-4-YL)ethanol CAS No. 546093-45-2

(R)-1-(Piperidin-4-YL)ethanol

Cat. No. B3060592
CAS RN: 546093-45-2
M. Wt: 129.20
InChI Key: NDJKRLGXVKYIGQ-ZCFIWIBFSA-N
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Description

“®-1-(Piperidin-4-YL)ethanol” is a chemical compound with the molecular formula C7H16ClNO . It is also known as 2-(Piperidin-4-yl)ethanol hydrochloride .


Synthesis Analysis

A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized . Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells in the preliminary screening .


Molecular Structure Analysis

The molecular structure of “®-1-(Piperidin-4-YL)ethanol” is represented by the molecular formula C7H16ClNO .

Scientific Research Applications

Bio-ethanol for Hydrogen Production

A significant application of bio-ethanol, potentially related to (R)-1-(Piperidin-4-YL)ethanol due to its chemical nature, is in the reforming process for hydrogen production. Hydrogen is considered a clean energy carrier, and bio-ethanol reforming represents a promising method for its production from renewable resources. Catalysts such as Rh and Ni, supported by MgO, ZnO, CeO2, and La2O3 due to their basic characteristics, play crucial roles in this process. This approach aligns with sustainable energy solutions by leveraging renewable bio-ethanol (Ni, Leung, & Leung, 2007).

Ethanol and Traditional Chinese Medicine

In the field of traditional Chinese medicine, ethanol precipitation is a widely used purification process for Chinese medicine concentrates. This process is crucial for the purification of bioactive components, where the mechanism of ethanol precipitation and its impact on the quality of traditional Chinese medicine has been a subject of recent research. Studies suggest that ethanol precipitation technology could be further developed across several fronts, including a deeper understanding of its mechanisms and the improvement of quality control in concentrates (Tai, Shen, Luo, Qu, & Gong, 2020).

Alcohol's Effect on Ion Channels

Understanding the interaction between ethanol and ion channels provides insights into its pharmacological effects and potential treatments for alcohol dependence. Ethanol has been shown to affect multiple ion channels, including NMDA receptors, where alterations in subunit composition, particularly the NR2B subunit, after prolonged ethanol exposure may underlie the development of ethanol tolerance and dependence. This suggests that the NR2B subtype of NMDA receptor could be a target for treating alcohol dependence, highlighting the importance of ethanol's biochemical interactions (Nagy, 2004).

Mechanism of Action

In the context of its use in AKT inhibitors, the compound has been found to inhibit the cellular phosphorylation of AKT effectively and induce apoptosis of PC-3 cells .

Safety and Hazards

The safety and hazards associated with “®-1-(Piperidin-4-YL)ethanol” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(1R)-1-piperidin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKRLGXVKYIGQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296067
Record name (αR)-α-Methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Piperidin-4-YL)ethanol

CAS RN

546093-45-2
Record name (αR)-α-Methyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546093-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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